H-Tyr-pna
Overview
Description
H-Tyr-pna, also known as H-Tyrosine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly proteases like chymotrypsin and trypsin. This compound is characterized by the presence of a tyrosine residue linked to a p-nitroanilide group, which serves as a chromogenic reporter.
Mechanism of Action
Target of Action
H-Tyr-pna, also known as L-Tyrosine para-nitroanilide, is a synthetic peptide that primarily targets enzymes like chymotrypsin . Chymotrypsin is a protease enzyme that catalyzes the hydrolysis of certain proteins in the digestive system . The enzyme specifically cleaves peptide bonds formed by aromatic residues such as tyrosine .
Mode of Action
This compound interacts with its target enzymes through a process known as substrate binding . The enzyme chymotrypsin binds the substrate peptide into a groove on its surface. This binding occurs via hydrogen bonds to the NH group of the target amino acid and to several backbone CO or NH groups . This precise positioning of the target amino acid allows the catalytic components of the enzyme to initiate the hydrolysis process .
Biochemical Pathways
The interaction of this compound with chymotrypsin affects the proteolysis pathway, which is the breakdown of proteins into smaller polypeptides or amino acids . This process is crucial for various biological functions, including nutrient absorption and regulation of biological processes .
Pharmacokinetics
It’s known that peptide nucleic acids (pnas), like this compound, are chemically stable and resistant to enzymatic cleavage, suggesting they may have good bioavailability .
Result of Action
The action of this compound results in the hydrolysis of specific proteins, leading to the production of smaller peptides and amino acids . This process is essential for the digestion and absorption of dietary proteins. Additionally, the hydrolysis of proteins can regulate various biological processes by producing bioactive peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the target enzyme and the stability of the peptide . Furthermore, the presence of other molecules or compounds can also influence the interaction between this compound and its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-pna typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The p-nitroanilide group is then coupled to the tyrosine residue using standard peptide coupling reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) or HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) . The reaction conditions typically involve the use of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) for the amino terminus and tBu (tert-butyl) for the side chains, is crucial to prevent side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-pna undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases like chymotrypsin, resulting in the cleavage of the peptide bond and release of p-nitroaniline, which can be detected spectrophotometrically.
Oxidation and Reduction: The p-nitroanilide group can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium dithionite for reduction.
Major Products
The primary product of enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, making it easy to quantify using a spectrophotometer .
Scientific Research Applications
H-Tyr-pna is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases like chymotrypsin and trypsin.
Drug Development: Screening potential inhibitors of proteases, which are important targets in various diseases, including cancer and infectious diseases.
Biochemical Assays: Quantifying enzyme activity in various biological samples, including blood, tissues, and cell lysates.
Comparison with Similar Compounds
Similar Compounds
H-Leu-pna: Another peptide substrate with leucine instead of tyrosine, used for studying different proteases.
H-Ala-pna: Contains alanine and is used for similar purposes but may have different enzyme specificity.
H-Phe-pna: Contains phenylalanine and is often used to study chymotrypsin activity.
Uniqueness
H-Tyr-pna is unique due to its specific interaction with proteases that recognize tyrosine residues. Its chromogenic p-nitroanilide group allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHNERSENUVQJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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